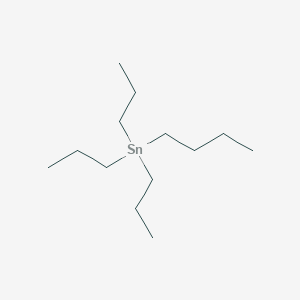
Butyl(tripropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(tripropyl)stannane is an organotin compound with the molecular formula C₁₃H₃₀Sn. It is a member of the stannane family, which consists of tin atoms bonded to hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl(tripropyl)stannane can be synthesized through the reduction of the corresponding tin halides using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane. The general reaction involves the reduction of butyl(tripropyl)tin chloride with lithium aluminium hydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the distillation of organotin oxides with polymethylhydrosiloxane under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Butyl(tripropyl)stannane undergoes various chemical reactions, including:
Hydrostannation: This reaction involves the addition of this compound to alkenes and alkynes, forming organotin compounds.
Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride, polymethylhydrosiloxane.
Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.
Major Products:
Hydrocarbons: Formed through the reduction of organic halides.
Organotin Compounds: Resulting from hydrostannation reactions.
Scientific Research Applications
Butyl(tripropyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent and in hydrostannation reactions to synthesize complex organic molecules.
Antibacterial Activity: Research has shown that stannanes, including this compound, exhibit antibacterial properties against both gram-positive and gram-negative bacterial strains.
Mechanism of Action
The mechanism of action of butyl(tripropyl)stannane involves the formation of stannyl radicals. These radicals participate in chain mechanisms, where they abstract hydrogen atoms from other molecules, propagating the reaction. The relatively weak tin-hydrogen bond facilitates these radical reactions, making this compound an effective reducing agent .
Comparison with Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reducing properties but higher toxicity.
Tri-n-butylstannane: Used in similar reactions but differs in the hydrocarbon groups attached to the tin atom.
Uniqueness: Butyl(tripropyl)stannane is unique due to its specific combination of butyl and tripropyl groups, which influence its reactivity and applications. Its lower toxicity compared to some other organotin compounds makes it a more attractive option for certain applications .
Properties
IUPAC Name |
butyl(tripropyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,3-4H2,2H3;3*1,3H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUBYODGIWPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCC)(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557410 |
Source


|
| Record name | Butyl(tripropyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-62-6 |
Source


|
| Record name | Butyl(tripropyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














